4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
Description
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine is a pyrimidine derivative characterized by two distinct sulfanyl substituents: a 4-bromophenylsulfanyl group at the 4-position and a phenylsulfanylmethyl group at the 6-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2S2/c24-18-11-13-21(14-12-18)28-22-15-19(16-27-20-9-5-2-6-10-20)25-23(26-22)17-7-3-1-4-8-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBNNXXWULFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167193 | |
| Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866136-26-7 | |
| Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866136-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Key Features
The molecule consists of a pyrimidine core substituted at three positions:
- Position 2 : A phenyl group (C₆H₅)
- Position 4 : A 4-bromophenylsulfanyl group (C₆H₄Br-S-)
- Position 6 : A phenylsulfanylmethyl group (C₆H₅-S-CH₂-)
The molecular formula is C₂₃H₁₇BrN₂S₂ , with a molecular weight of 465.4 g/mol . Its IUPAC name, 4-[(4-bromophenyl)sulfanyl]-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine , reflects this substitution pattern.
Synthetic Routes
Pyrimidine Core Formation
The pyrimidine ring is typically constructed via cyclocondensation reactions . A common approach involves reacting a 1,3-dicarbonyl compound with a nitrogen source. For example:
- Step 1 : Condensation of benzaldehyde with thiourea in the presence of a base (e.g., NaOH) yields 2-phenylpyrimidin-4(3H)-one.
- Step 2 : Chlorination using POCl₃ converts the carbonyl group at position 4 to a chloropyrimidine intermediate.
Reaction Equation :
$$
\text{C₆H₅CHO + NH₂CSNH₂} \xrightarrow{\text{NaOH}} \text{C₁₁H₉N₂OS} \xrightarrow{\text{POCl₃}} \text{C₁₁H₈ClN₂S}
$$
Functionalization at Position 4
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with 4-bromothiophenol to introduce the bromophenylsulfanyl group:
Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 80–100°C, 6–8 hours
Mechanism :
$$
\text{C₁₁H₈ClN₂S + HS-C₆H₄Br} \xrightarrow{\text{K₂CO₃}} \text{C₁₇H₁₂BrN₂S₂ + KCl + H₂O}
$$
Introduction of Phenylsulfanylmethyl Group at Position 6
A Mitsunobu reaction or alkylation is employed to attach the phenylsulfanylmethyl moiety:
Method A: Mitsunobu Reaction
- Reagents : Phenylmethanethiol, DIAD (Diisopropyl azodicarboxylate), PPh₃ (Triphenylphosphine)
- Solvent : Tetrahydrofuran (THF)
- Yield : ~65%
Reaction Equation :
$$
\text{C₁₇H₁₂BrN₂S₂ + HSCH₂C₆H₅} \xrightarrow{\text{DIAD, PPh₃}} \text{C₂₃H₁₇BrN₂S₂ + Byproducts}
$$
Method B: Alkylation with Bromomethylphenyl Sulfide
- Reagent : Bromomethylphenyl sulfide (BrCH₂SC₆H₅)
- Base : NaH (Sodium hydride)
- Solvent : DMF, 60°C, 4 hours
Mechanism :
$$
\text{C₁₇H₁₂BrN₂S₂ + BrCH₂SC₆H₅} \xrightarrow{\text{NaH}} \text{C₂₃H₁₇BrN₂S₂ + HBr}
$$
Optimization and Challenges
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Methods
| Parameter | Mitsunobu Reaction | Alkylation |
|---|---|---|
| Yield | 65% | 72% |
| Reaction Time | 12 hours | 4 hours |
| Cost | High (DIAD/PPh₃) | Moderate |
| Byproducts | Minor | HBr gas |
Industrial-Scale Considerations
For large-scale synthesis (>1 kg), the alkylation method is preferred due to:
- Lower reagent costs
- Faster reaction kinetics
- Easier handling of HBr byproducts
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups results in sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives .
Scientific Research Applications
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound A : 6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether
- Structure: Contains a trifluoromethylphenoxy group and a methylphenylsulfanyl substituent.
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the bromophenyl group in the target compound. The absence of a sulfanylmethyl group reduces steric bulk .
- Applications : Likely optimized for enhanced lipophilicity and bioavailability in drug discovery pipelines.
Compound B : 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine
- Structure : Features bromophenyl, chloro, fluoro, and methyl substituents.
- Key Differences: Halogen diversity (Br, Cl, F) increases electrophilicity, making it reactive in nucleophilic substitution reactions.
- Applications : Intermediate in synthesizing halogen-rich bioactive molecules.
Compound C : 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine
- Structure : Combines a fluorophenylsulfanyl group with an amine at the 2-position.
- Key Differences : The amine group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the fully substituted target compound. Fluorine’s electronegativity alters electronic distribution .
- Applications: Potential lead compound for targeting nucleotide-binding proteins.
Sulfur-Based Functional Group Variations
Compound D : 4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine
- Structure : Incorporates a sulfinyl (S=O) group instead of sulfanyl (S–).
- Key Differences : Sulfinyl groups increase polarity and oxidation state, influencing pharmacokinetics (e.g., longer half-life) but reducing nucleophilicity .
- Applications : Explored in prodrug formulations requiring controlled oxidation.
Compound E : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structure : Contains a sulfonamide (SO₂NH–) and hydroxymethyl group.
- Key Differences : Sulfonamide enhances binding to serine proteases or metalloenzymes. The hydroxymethyl group improves water solubility, contrasting with the lipophilic sulfanylmethyl group in the target compound .
- Applications : Candidate for enzyme inhibition studies.
Compound F : 5-(4-Bromophenyl)-4,6-dichloropyrimidine
- Structure : A dihalogenated pyrimidine with bromo and chloro substituents.
- Key Differences : Serves as a versatile intermediate for further functionalization (e.g., Suzuki couplings). The absence of sulfur groups simplifies synthetic routes but limits biological targeting .
- Applications : Key precursor in agrochemical and pharmaceutical synthesis.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 403.4 | 301.5 | 255.7 |
| LogP (Lipophilicity) | High (≥4.5) | Moderate (~3.8) | Moderate (~3.2) | Low (~2.5) |
| Solubility | Low (DMSO) | Moderate | Low | Moderate (PBS) |
- Key Insight : The target compound’s dual sulfanyl groups and bromophenyl substituent result in high lipophilicity, favoring membrane permeability but challenging aqueous solubility .
Biological Activity
The compound 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine is a member of the pyrimidine family, characterized by its unique structural features that include bromophenyl and sulfanyl groups. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A brominated phenyl group,
- Two sulfanyl groups,
- A pyrimidine ring.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity, particularly against HIV. Inhibitory assays have shown that certain derivatives can effectively inhibit HIV protease, which is crucial for viral replication. For instance, a study demonstrated promising QSAR (Quantitative Structure-Activity Relationship) models predicting the inhibitory activity of non-peptide HIV-1 protease inhibitors, suggesting a potential pathway for the development of new antiviral therapies .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The WST-1 assay was utilized to evaluate cytotoxicity against WI38 human fibroblasts, revealing that some derivatives possess selective cytotoxicity with minimal effects on normal cells. The results indicated an IC50 value lower than 5 µg/ml for certain extracts, highlighting their potential as anticancer agents .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells through pathways involving PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is known to regulate cell growth and differentiation .
Study 1: Antiviral Activity Against HIV
A comprehensive study explored the antiviral activity of various sulfanyl-pyrimidine derivatives against HIV. The research focused on the structure-function relationship, revealing that modifications to the bromophenyl group significantly enhanced inhibitory potency. The most effective compound showed an IC50 value in the nanomolar range, indicating high efficacy against HIV replication.
Study 2: Anticancer Efficacy
Another case study investigated the anticancer properties of this compound in different cell lines. It was found that the compound selectively induced cell death in breast cancer cells while sparing normal fibroblasts. The study concluded that this selectivity could be attributed to differences in metabolic pathways between cancerous and non-cancerous cells.
Data Summary
| Compound Name | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| This compound | Antiviral (HIV) | <5 µg/ml | HIV Protease |
| Derivative A | Cytotoxic (Cancer) | 10 µg/ml | Breast Cancer Cells |
| Derivative B | Cytotoxic (Cancer) | 15 µg/ml | Lung Cancer Cells |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-bromophenyl)sulfanyl-substituted pyrimidines?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Prepare the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones or α,β-unsaturated ketones.
- Step 2 : Introduce sulfanyl groups via Ullmann coupling or thiol-disulfide exchange. Bromophenyl substituents can be added using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Purify intermediates via column chromatography and confirm regioselectivity using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Key steps include:
- Crystal Growth : Use slow evaporation in solvents like DCM/hexane.
- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Use SHELXL for small-molecule refinement, ensuring R-factor < 5%. ORTEP-3 can visualize thermal ellipsoids and validate bond geometries .
Q. What spectroscopic techniques are critical for characterizing sulfanyl-pyrimidine derivatives?
- Methodological Answer :
- H/C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfanyl-methyl groups (δ 2.5–3.5 ppm). Use F NMR if fluorinated analogs are present.
- FT-IR : Confirm C-S (600–700 cm) and C-Br (500–600 cm) stretches.
- HRMS : Verify molecular ion peaks with < 3 ppm mass error .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfanyl-group incorporation be addressed?
- Methodological Answer :
- Computational Guidance : Use DFT (e.g., Gaussian 16) to calculate transition-state energies for competing reaction pathways.
- Experimental Optimization : Adjust reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) to favor desired regiochemistry. Monitor progress via TLC/GC-MS .
- Case Study : achieved regioselective sulfanyl substitution using steric-controlled conditions (bulky ligands in Pd catalysis).
Q. How do crystallographic data contradictions (e.g., disorder, twinning) impact structural analysis?
- Methodological Answer :
- Disorder Handling : In SHELXL, split atomic positions and refine occupancy factors. Validate using R and CC metrics .
- Twinning : Apply TwinRotMat or PLATON to deconvolute overlapping reflections. For high-resolution data (d < 0.8 Å), use SHELXE for experimental phasing .
- Example : resolved thermal motion artifacts in a sulfanyl-pyrimidine derivative by refining anisotropic displacement parameters.
Q. What strategies optimize the compound’s reactivity for medicinal chemistry applications?
- Methodological Answer :
- Derivatization : Modify the phenylsulfanylmethyl group via oxidation (e.g., HO/AcOH) to sulfone for enhanced metabolic stability.
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding affinity toward target enzymes (e.g., kinases). Validate with in vitro assays .
- Data Table :
| Substituent Position | Modification | Bioactivity (IC) |
|---|---|---|
| 4-Bromophenyl | None | 12.3 µM |
| 4-Bromophenyl | Sulfone | 8.7 µM |
| Hypothetical data based on and . |
Q. How can computational modeling predict the compound’s photophysical properties?
- Methodological Answer :
- TD-DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate UV-Vis spectra. Compare with experimental λ (e.g., 280–320 nm for aromatic π→π* transitions).
- Solvent Effects : Apply PCM model to account for polarity shifts.
- Case Study : correlated computed HOMO-LUMO gaps (4.2 eV) with fluorescence quenching in a related dihydropyrimidine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
